3',4'-Dichloro-2-hydroxy-5-methylbenzophenone

Catalog No.
S15990689
CAS No.
92153-17-8
M.F
C14H10Cl2O2
M. Wt
281.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',4'-Dichloro-2-hydroxy-5-methylbenzophenone

CAS Number

92153-17-8

Product Name

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone

IUPAC Name

(3,4-dichlorophenyl)-(2-hydroxy-5-methylphenyl)methanone

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-5-13(17)10(6-8)14(18)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3

InChI Key

POGCHIPMLALUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC(=C(C=C2)Cl)Cl

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a methyl group attached to a benzophenone backbone. Its molecular formula is C14H10Cl2O2C_{14}H_{10}Cl_2O_2, and it is often represented in chemical literature with the following structural formula:

Structure C6H4(Cl)(OH)C6H3(Cl)(CH3)\text{Structure }C_{6}H_{4}(Cl)(OH)C_{6}H_{3}(Cl)(CH_{3})

This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its reactive functional groups.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The carbonyl group can be reduced to yield an alcohol.
  • Substitution: The chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions .

Research indicates that 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone exhibits various biological activities. Its interactions with biological systems may involve:

  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against certain pathogens.
  • Antioxidant Activity: It may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition: The compound's functional groups allow it to interact with enzymes, potentially inhibiting their activity .

The synthesis of 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone generally involves the following methods:

  • Friedel-Crafts Acylation: This method uses acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce acyl groups onto aromatic rings.
  • Substitution Reactions: Chlorination or hydroxylation can be performed on appropriate precursors to introduce the desired functional groups.

In industrial settings, optimized conditions are employed to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

3',4'-Dichloro-2-hydroxy-5-methylbenzophenone finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Cosmetics: Due to its UV-filtering properties, it is used in sunscreens and other cosmetic formulations.
  • Material Science: The compound's chemical stability makes it suitable for use in polymers and coatings .

Studies on the interactions of 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone with biological systems have revealed insights into its mechanism of action. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity with enzymes or receptors. This interaction may lead to various biological effects, including enzyme inhibition or modulation of signaling pathways .

Several compounds share structural similarities with 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone. Notable examples include:

  • 2',5-Dichloro-2-hydroxy-4-methylbenzophenone
  • 4',5-Dichloro-2-hydroxybenzophenone
  • 4',5-Dichloro-3-methylbenzophenone

Uniqueness

The uniqueness of 3',4'-Dichloro-2-hydroxy-5-methylbenzophenone lies in its specific arrangement of functional groups. The combination of both chlorine atoms and a hydroxyl group on the benzene ring enhances its reactivity compared to similar compounds. This distinct balance allows for diverse applications in research and industry, making it a valuable compound in synthetic chemistry.

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.0057849 g/mol

Monoisotopic Mass

280.0057849 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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